molecular formula C₁₇H₁₈O₂ B1142604 Cannabiorcol CAS No. 19825-73-1

Cannabiorcol

Cat. No.: B1142604
CAS No.: 19825-73-1
M. Wt: 254.32
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabiorcol is a phytocannabinoid found in the Cannabis sativa plant. It is structurally similar to other cannabinoids but has unique properties that make it a subject of interest in scientific research. Unlike tetrahydrocannabinol (THC), this compound is non-psychoactive, meaning it does not produce the “high” associated with cannabis use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabiorcol can be synthesized through various chemical reactions. One common method involves the decarboxylation of cannabigerolic acid (CBGA), a precursor to many cannabinoids. This process typically requires heating the compound to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often extracted from Cannabis sativa using solvents like ethanol or supercritical carbon dioxide. The extracted compound is then purified through chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Cannabiorcol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and halogenated compounds .

Mechanism of Action

Cannabiorcol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes such as pain sensation, inflammation, and immune response .

Properties

CAS No.

19825-73-1

Molecular Formula

C₁₇H₁₈O₂

Molecular Weight

254.32

Synonyms

3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol

Origin of Product

United States

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